N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(3-Fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1 and a thioacetamide linker at position 2. The acetamide moiety is further modified with a 3-fluorophenyl group, which introduces steric and electronic effects critical for biological interactions.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-13-5-4-6-14(9-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLUVZLABJLUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the sulfanylacetamide moiety: This can be done through a thiol-ene reaction or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that specific derivatives displayed cytotoxic effects against human cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .
Case Study:
In a recent study, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent activity .
Anti-inflammatory Properties
Compounds similar to N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide have also been investigated for their anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.
Case Study:
A compound with a similar structure was tested for its anti-inflammatory effects in animal models of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers compared to control groups .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly against kinases involved in cancer progression and inflammation. Pyrazolo[3,4-d]pyrimidines have been recognized for their ability to selectively inhibit protein kinases, making them valuable in targeted therapy approaches.
Case Study:
In vitro assays revealed that certain derivatives inhibited specific kinases with IC50 values comparable to established kinase inhibitors used in clinical settings .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Electron-Withdrawing Groups : The 3-fluorophenyl substituent in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxy in XIIc ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
Biological Activity
N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound, typically involves cyclocondensation reactions using hydrazine derivatives and various carbonyl compounds. These methods have been optimized to yield high purity and efficiency. For example, Girish et al. reported a green protocol for synthesizing polysubstituted pyrazoles with yields exceeding 90% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds similar to this compound have exhibited significant anti-proliferative effects against various cancer cell lines.
- EGFR Inhibition : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have been shown to act as epidermal growth factor receptor inhibitors (EGFRIs). For instance, a related compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M . This suggests that similar derivatives may also inhibit EGFR effectively.
- Cell Cycle Arrest : Flow cytometric analyses indicated that certain pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis and arrest the cell cycle at the S and G2/M phases. The increase in the BAX/Bcl-2 ratio further supports their role as apoptotic inducers .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : Similar compounds have shown selective inhibition for RET protein kinase and other kinases involved in cancer progression. For example, a derivative inhibited GDNF-induced RET phosphorylation at concentrations as low as 100 nM .
In Vitro Studies
A series of in vitro studies have assessed the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR inhibition |
| 12b | HCT-116 | 19.56 | EGFR inhibition |
| Related | MCF-7 | 100 nM | RET phosphorylation inhibition |
These findings indicate that compounds within this chemical class possess significant anticancer properties through multiple mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
